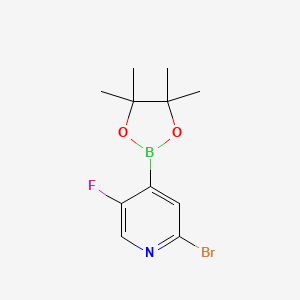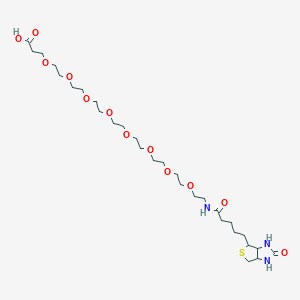
mPEG20-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy polyethylene glycol 20-hydroxy (mPEG20-OH) is a monodisperse polyethylene glycol derivative with a methoxy group at one end and a hydroxyl group at the other. This compound is widely used in various fields due to its unique properties, including its solubility in water and organic solvents, biocompatibility, and ability to modify surfaces and molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxy polyethylene glycol 20-hydroxy is typically synthesized through the polymerization of ethylene oxide. The process involves the following steps:
Initiation: The polymerization is initiated by a methoxy alcohol, which acts as a starting point for the polymer chain.
Propagation: Ethylene oxide is added to the reaction mixture, and the polymer chain grows by the successive addition of ethylene oxide units.
Industrial Production Methods
In industrial settings, the production of methoxy polyethylene glycol 20-hydroxy involves large-scale polymerization reactors. The reaction conditions are carefully controlled to ensure the desired molecular weight and purity of the final product. The process typically includes:
Temperature Control: The reaction is carried out at a controlled temperature to ensure the proper rate of polymerization.
Catalysts: Catalysts such as potassium hydroxide or sodium hydroxide are used to facilitate the polymerization process.
Purification: The final product is purified through processes such as precipitation, filtration, and drying to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy polyethylene glycol 20-hydroxy undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methoxy polyethylene glycol 20-hydroxy has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a polymeric modifier.
Biology: Employed in cell culture and as a component in various biological assays.
Medicine: Utilized in drug delivery systems, particularly for the modification of therapeutic proteins and peptides to enhance their stability and solubility.
Industry: Applied in the development of new materials, including functional coatings and nanotechnology
Mécanisme D'action
Methoxy polyethylene glycol 20-hydroxy exerts its effects through its ability to modify surfaces and molecules. The hydroxyl group allows for the attachment of various functional groups, enabling the compound to interact with different molecular targets. The methoxy group provides stability and solubility, enhancing the overall properties of the modified molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxy polyethylene glycol 10-hydroxy (mPEG10-OH): Similar structure but with a shorter polymer chain.
Methoxy polyethylene glycol 30-hydroxy (mPEG30-OH): Similar structure but with a longer polymer chain.
Methoxy polyethylene glycol amine (mPEG-NH2): Contains an amine group instead of a hydroxyl group.
Uniqueness
Methoxy polyethylene glycol 20-hydroxy is unique due to its specific molecular weight and balance of hydrophilic and hydrophobic properties. This makes it particularly suitable for applications requiring precise control over molecular interactions and solubility .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(methoxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O21/c1-42-40-61-39-38-60-37-36-59-35-34-58-33-32-57-31-30-56-29-28-55-27-26-54-25-24-53-23-22-52-21-20-51-19-18-50-17-16-49-15-14-48-13-12-47-11-10-46-9-8-45-7-6-44-5-4-43-3-2-41/h41H,2-40H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWKZKTYCYNJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O21 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8263604.png)


![17-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)-6,9,12,15-tetraoxa-1,2,3-triazaheptadeca-1,2-dien-2-ium](/img/structure/B8263619.png)



![3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid](/img/structure/B8263655.png)

